![molecular formula C16H16N2O3 B5807327 4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5807327.png)
4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide, also known as AG490, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AG490 is a potent inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway, which is involved in a wide range of cellular processes, including cytokine signaling, immune response, and cell growth and differentiation.
Wirkmechanismus
4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide exerts its inhibitory effect on the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK kinases, preventing their activation and subsequent phosphorylation of STAT proteins. This leads to the inhibition of downstream signaling events, including gene transcription and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and suppression of cytokine signaling. This compound has also been shown to reduce inflammation and suppress the immune response in animal models of autoimmune and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide is its specificity for the JAK/STAT signaling pathway, making it a valuable tool for studying the role of this pathway in various cellular processes and diseases. However, this compound has some limitations, including its relatively low potency compared to other JAK inhibitors and its potential off-target effects on other kinases.
Zukünftige Richtungen
There are several future directions for the research and development of 4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide and other JAK inhibitors. One area of interest is the development of more potent and selective JAK inhibitors for use in clinical settings. Another area of interest is the investigation of the role of JAK/STAT signaling in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Additionally, the potential use of JAK inhibitors in combination with other therapies, such as chemotherapy and immunotherapy, is an area of active research.
Synthesemethoden
4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide can be synthesized using a multi-step process, starting with the reaction of 4-methoxyaniline with 2-methylbenzoyl chloride to form the intermediate 4-methoxy-N-(2-methylbenzoyl)aniline. The intermediate is then reacted with phosgene and ammonium hydroxide to form this compound. The synthesis process is relatively straightforward and can be carried out on a large scale, making this compound readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK/STAT signaling pathway, which is often overactivated in cancer cells. In autoimmune and inflammatory diseases, this compound has been shown to reduce inflammation and suppress the immune response by inhibiting cytokine signaling.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-5-3-4-6-14(11)16(19)21-18-15(17)12-7-9-13(20-2)10-8-12/h3-10H,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTOVYMELOFPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)ON=C(C2=CC=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)O/N=C(/C2=CC=C(C=C2)OC)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5807245.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5807254.png)

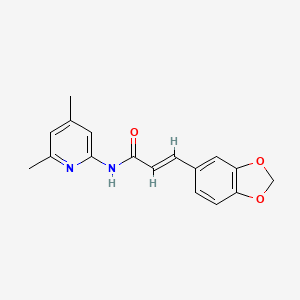
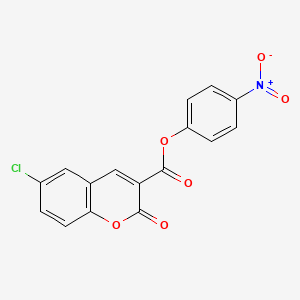
![2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5807283.png)
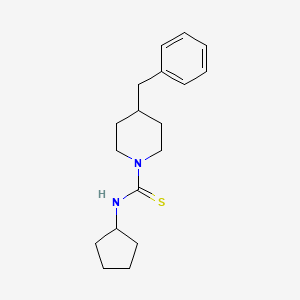
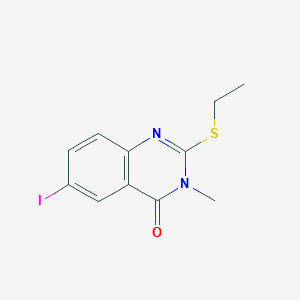
![3-(3-methoxyphenyl)-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5807295.png)
![N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807308.png)
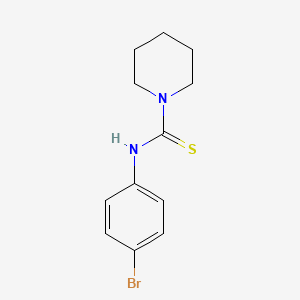

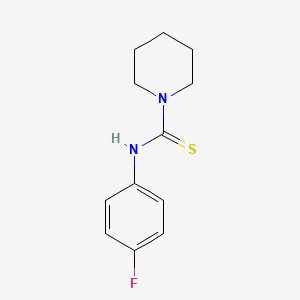
![8-methoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5807353.png)